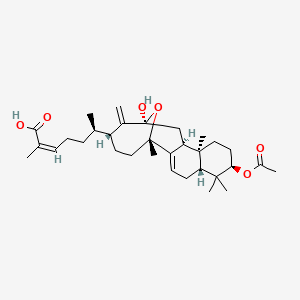

KadcoccinoneC

Description

Kadcoccinone C (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a substituted phenyl ring containing bromine (Br), chlorine (Cl), and a boronic acid functional group, contributing to its unique physicochemical and biological properties. Key features include:

Properties

Molecular Formula |

C32H48O6 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(1S,5R,7R,10S,11S,13S,15R)-7-acetyloxy-13-hydroxy-1,6,6,10-tetramethyl-14-methylidene-18-oxatetracyclo[11.4.1.02,11.05,10]octadec-2-en-15-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O6/c1-19(10-9-11-20(2)28(34)35)23-14-17-31(8)24-12-13-26-29(5,6)27(37-22(4)33)15-16-30(26,7)25(24)18-32(36,38-31)21(23)3/h11-12,19,23,25-27,36H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25-,26+,27-,30-,31+,32+/m1/s1 |

InChI Key |

BTAHIRHFQVBZOY-XAMQSACLSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2(C3=CC[C@@H]4[C@@]([C@@H]3C[C@@](C1=C)(O2)O)(CC[C@H](C4(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C3=CCC4C(C(CCC4(C3CC(C1=C)(O2)O)C)OC(=O)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneC typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of KadcoccinoneC.

Industrial Production Methods: Industrial production of KadcoccinoneC may involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in larger quantities. This approach leverages the natural biosynthetic pathways of certain microorganisms to generate KadcoccinoneC efficiently.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneC undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.

Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Conditions vary depending on the specific substitution reaction, but reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

KadcoccinoneC has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of KadcoccinoneC involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, KadcoccinoneC can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which KadcoccinoneC is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Kadcoccinone C belongs to the arylboronic acid class. Two structurally analogous compounds are selected for comparison based on substitution patterns and functional group alignment (Tanimoto similarity scores: 0.71–0.87) :

(3-Bromo-5-chlorophenyl)boronic Acid

- Molecular formula: C₆H₅BBrClO₂ (identical to Kadcoccinone C).

- Key differences: Substitution pattern: Bromine and chlorine are positioned at the 3- and 5-positions of the phenyl ring, whereas Kadcoccinone C’s substitution pattern remains unspecified in available data. Log Po/w: Lower predicted lipophilicity (XLOGP3: ~1.8) compared to Kadcoccinone C (XLOGP3: 2.15). BBB permeability: Limited data, but reduced steric hindrance may enhance CNS penetration relative to Kadcoccinone C.

(6-Bromo-2,3-dichlorophenyl)boronic Acid

- Molecular formula : C₆H₄BBrCl₂O₂.

- Key differences: Additional chlorine substituent at the 2-position, increasing molecular weight (270.31 g/mol) and polarity. Solubility: Higher aqueous solubility (~0.5 mg/mL) due to enhanced polarity, contrasting with Kadcoccinone C’s 0.24 mg/mL. Synthetic accessibility: Likely higher complexity (scores unlisted) due to multi-halogenation.

Pharmacological Potential

Kadcoccinone C’s BBB permeability and high GI absorption make it a candidate for CNS-targeting therapeutics, though its moderate solubility may limit bioavailability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher solubility could favor peripheral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.